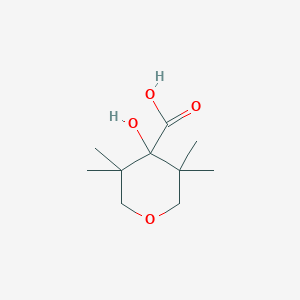
N-Ethyl perfluorohexane sulfonamide
Übersicht
Beschreibung
N-Ethyl perfluorohexane sulfonamide is a synthetic chemical compound belonging to the class of perfluoroalkyl substances. These compounds are characterized by their strong carbon-fluorine bonds, which confer remarkable stability and resistance to degradation. This compound is known for its hydrophobic and lipophobic properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl perfluorohexane sulfonamide typically involves the reaction of perfluorohexane sulfonyl fluoride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction can be represented as follows:
C6F13SO2F+C2H5NH2→C6F13SO2NHC2H5+HF
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out in specialized reactors equipped with temperature and pressure control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethyl perfluorohexane sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorohexane sulfonic acid, while reduction could produce N-ethyl perfluorohexane amine.
Wissenschaftliche Forschungsanwendungen
N-Ethyl perfluorohexane sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other perfluoroalkyl compounds.
Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Employed in the production of water-repellent coatings, surfactants, and fire-fighting foams.
Wirkmechanismus
The mechanism of action of N-Ethyl perfluorohexane sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to metabolic degradation. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-Ethyl perfluorooctane sulfonamide
- N-Methyl perfluorohexane sulfonamide
- Perfluorohexane sulfonic acid
Comparison: N-Ethyl perfluorohexane sulfonamide is unique due to its specific chain length and ethyl substitution, which confer distinct physical and chemical properties. Compared to N-Ethyl perfluorooctane sulfonamide, it has a shorter carbon chain, resulting in different hydrophobicity and lipophobicity. N-Methyl perfluorohexane sulfonamide, on the other hand, has a methyl group instead of an ethyl group, leading to variations in reactivity and stability. Perfluorohexane sulfonic acid lacks the ethylamine group, making it more acidic and less hydrophobic.
Eigenschaften
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F13NO2S/c1-2-22-25(23,24)8(20,21)6(15,16)4(11,12)3(9,10)5(13,14)7(17,18)19/h22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMOXWDLICQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13SO2NHC2H5, C8H6F13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026627 | |
| Record name | N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87988-56-5 | |
| Record name | N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


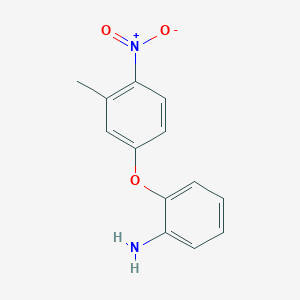
![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
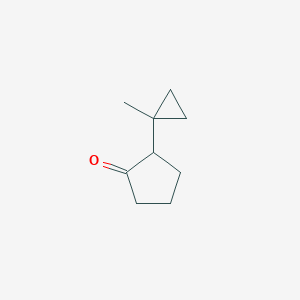
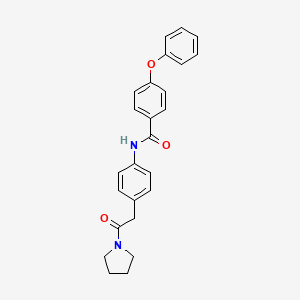
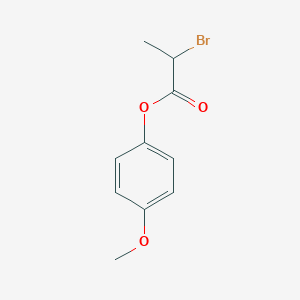
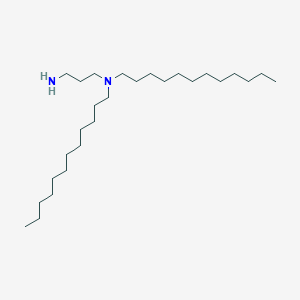
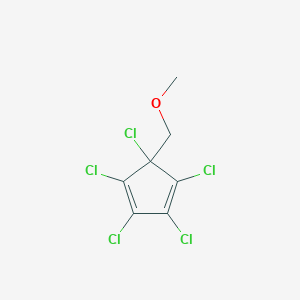
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)

![2-Methyl-3-[4-(morpholin-4-yl)phenyl]quinazolin-4(3H)-one](/img/structure/B14130984.png)
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)

